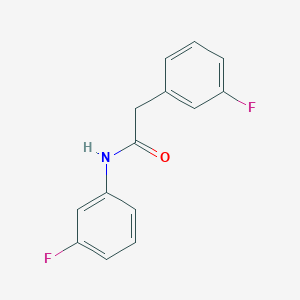

N,2-bis(3-fluorophenyl)acetamide

Description

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N,2-bis(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C14H11F2NO/c15-11-4-1-3-10(7-11)8-14(18)17-13-6-2-5-12(16)9-13/h1-7,9H,8H2,(H,17,18) |

InChI Key |

COAGCZDACXYJLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,2-bis(3-fluorophenyl)acetamide with structurally related compounds:

*Calculated based on molecular formula. †Estimated using analogous acetamide PSA values .

Key Observations:

- Fluorine vs. Methoxy/Chloro Substituents : The 3-fluorophenyl groups in the target compound likely increase electronegativity and lipophilicity compared to methoxy (electron-donating) or chloro (bulkier, less electronegative) substituents. This could enhance membrane permeability in drug design .

- Backbone Differences : Unlike the phthalimide core in 3-chloro-N-phenyl-phthalimide, the acetamide backbone in the target compound may offer greater synthetic flexibility and reduced steric hindrance .

Preparation Methods

Acetic Anhydride-Mediated Acetylation

In a typical procedure, 3-fluoroaniline reacts with acetic anhydride under reflux in acetic acid. The reaction proceeds via nucleophilic acyl substitution, forming N-(3-fluorophenyl)acetamide as an intermediate. A second equivalent of 3-fluoroaniline is then introduced under basic conditions (e.g., potassium carbonate) to yield N,2-bis(3-fluorophenyl)acetamide.

Reaction Conditions:

-

Molar Ratio: 1:2 (3-fluoroaniline : acetic anhydride)

-

Temperature: 110–120°C (reflux)

-

Solvent: Acetic acid

-

Catalyst: None required

Mechanistic Insight:

The first acetylation step forms the mono-substituted acetamide, while the second step involves nucleophilic attack by another 3-fluoroaniline molecule on the activated carbonyl.

Stepwise Synthesis via Intermediate Halogenation

Diazotization and Fluorination

This method starts with m-chloroaniline, which undergoes diazotization with sodium nitrite and hydrochloric acid, followed by fluorination using fluoroboric acid (Schiemann reaction). The resulting 3-fluoroaniline is then acetylated as described in Section 1.

Key Steps:

-

Diazotization:

-

Fluorination:

-

Acetylation: As in Section 1.

Yield: 58–63% (over three steps)

Advantages:

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl halides (e.g., 3-fluoroiodobenzene) react with acetamide derivatives via Pd catalysis to form the target compound. This method is advantageous for introducing fluorinated aryl groups selectively.

Reaction Setup:

Example:

Limitations:

Hydrolytic Amination of α-Ketoacetamide

Reductive Amination Pathway

α-Ketoacetamide derivatives are reacted with 3-fluoroaniline under reductive conditions (e.g., NaBH₃CN) to form the bis-aryl product. This method is useful for accessing sterically hindered analogs.

Conditions:

Mechanism:

The imine intermediate formed between α-ketoacetamide and 3-fluoroaniline is reduced to the secondary amine.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 68–72 | 95–98 | High | Moderate |

| Diazotization Route | 58–63 | 90–93 | Industrial | Low |

| Pd-Catalyzed Coupling | 75–80 | 98–99 | Moderate | High |

| Reductive Amination | 65–70 | 92–95 | Low | Moderate |

Key Observations:

-

Direct acetylation balances yield and scalability but requires excess 3-fluoroaniline.

-

Pd-catalyzed methods offer high purity but are cost-prohibitive for large-scale synthesis.

-

Diazotization is preferred industrially due to lower precursor costs.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for diazotization and acetylation, reducing reaction times from hours to minutes. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.